molecular formula C8H7Cl3N2O3 B8573982 ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate

Cat. No.: B8573982
M. Wt: 285.5 g/mol
InChI Key: CGLVUWDRVYNQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Properties

Molecular Formula

C8H7Cl3N2O3

Molecular Weight

285.5 g/mol

IUPAC Name

ethyl 2-(2,4,6-trichloropyrimidin-5-yl)oxyacetate

InChI

InChI=1S/C8H7Cl3N2O3/c1-2-15-4(14)3-16-5-6(9)12-8(11)13-7(5)10/h2-3H2,1H3

InChI Key

CGLVUWDRVYNQJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(N=C(N=C1Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloro-pyrimidin-5-ol (3.0 g, 15.0 mmol), ethylglycolate (16.7 mL, 17.3 mmol), triphenylphosphine (4.5 g, 17.3 mmol) and DIAD (3.4 mL, 17.3 mmol) in dioxane (100 mL) was stirred at RT for 18 hours then concentrated in vacuo. The resulting residue was purified by column chromatography (SiO2, gradient 0-15% ethyl acetate in cyclohexane) affording (2,4,6-Trichloro-pyrimidin-5-yloxy)-acetic acid ethyl ester as a white solid (2.67 g, 62%). 1H NMR (400 MHz, CDCl3): δ 4.77 (2H, s), 4.28 (2H, q, J=7.14 Hz), 1.32 (3H, t, J=7.15 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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